![molecular formula C13H19ClN2O B6462150 4-(aminomethyl)-1-[(3-methylphenyl)methyl]pyrrolidin-2-one hydrochloride CAS No. 2549035-16-5](/img/structure/B6462150.png)
4-(aminomethyl)-1-[(3-methylphenyl)methyl]pyrrolidin-2-one hydrochloride
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Overview
Description
4-(Aminomethyl)-1-[(3-methylphenyl)methyl]pyrrolidin-2-one hydrochloride (AMPMP) is a synthetic compound with a wide range of applications in the fields of chemistry and biology. AMPMP is primarily used as a reagent in organic synthesis, and it is also used as a biochemical and physiological research tool. This compound has been studied extensively in the past few decades, and its properties and applications are being further explored.
Mechanism of Action
The mechanism of action of 4-(aminomethyl)-1-[(3-methylphenyl)methyl]pyrrolidin-2-one hydrochloride is not fully understood, but it is believed to act as an inhibitor of various enzymes. It is thought to inhibit the activity of enzymes involved in the metabolism of drugs and other compounds, as well as enzymes involved in signal transduction pathways.
Biochemical and Physiological Effects
4-(aminomethyl)-1-[(3-methylphenyl)methyl]pyrrolidin-2-one hydrochloride has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes involved in the metabolism of drugs and other compounds. It has also been shown to inhibit the activity of enzymes involved in signal transduction pathways. In addition, it has been shown to modulate the activity of various receptors, including opioid receptors, serotonin receptors, and GABA receptors.
Advantages and Limitations for Lab Experiments
4-(aminomethyl)-1-[(3-methylphenyl)methyl]pyrrolidin-2-one hydrochloride is a useful tool for biochemical and physiological research, but it also has some limitations. One of the main advantages of 4-(aminomethyl)-1-[(3-methylphenyl)methyl]pyrrolidin-2-one hydrochloride is that it is relatively easy to synthesize and is relatively stable in solution. However, it is not very soluble in water and can be difficult to use in certain types of experiments. In addition, it is not very specific and can interact with a wide range of molecules.
Future Directions
There are many potential future directions for the use of 4-(aminomethyl)-1-[(3-methylphenyl)methyl]pyrrolidin-2-one hydrochloride. One potential direction is to use it as a tool to study the structure-activity relationship of drugs and other compounds. Another potential direction is to use it as a tool to study the mechanism of action of various drugs and other compounds. In addition, it could be used as a tool to study the regulation of gene expression and protein-protein interactions. Finally, it could be used to study the effects of drugs and other compounds on various biochemical and physiological processes.
Synthesis Methods
4-(aminomethyl)-1-[(3-methylphenyl)methyl]pyrrolidin-2-one hydrochloride can be synthesized via the reaction of 4-(dimethylamino)benzaldehyde and 2-methyl-1-pyrrolidinecarboxaldehyde. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the reaction is usually done in a solvent such as ethanol or methanol. The reaction is carried out at room temperature, and the product is purified by recrystallization.
Scientific Research Applications
4-(aminomethyl)-1-[(3-methylphenyl)methyl]pyrrolidin-2-one hydrochloride has a wide range of applications in scientific research. It is used as a reagent in organic synthesis, and it is also used as a biochemical and physiological research tool. It is used in the study of enzyme kinetics, protein-protein interactions, drug-receptor interactions, and signal transduction. It is also used to study the structure-activity relationship of drugs and other compounds.
properties
IUPAC Name |
4-(aminomethyl)-1-[(3-methylphenyl)methyl]pyrrolidin-2-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O.ClH/c1-10-3-2-4-11(5-10)8-15-9-12(7-14)6-13(15)16;/h2-5,12H,6-9,14H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFOFSEHZQBZUQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CC(CC2=O)CN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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